Piperidiniumsalpetersäure

Übersicht

Beschreibung

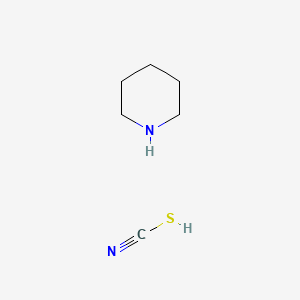

Thiocyanic acid, compound with piperidine (1:1), also known as piperidine thiocyanate, is a chemical compound with the molecular formula C6H12N2S. This compound is formed by the combination of thiocyanic acid and piperidine in a 1:1 molar ratio. It is a crystalline powder that is white to off-white in color and is known for its stability and non-reactive nature.

Wissenschaftliche Forschungsanwendungen

Thiocyanic acid, compound with piperidine (1:1), has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

Thiocyanic acid piperidine, also known as Thiocyanic acid, compd. with piperidine (1:1) or piperidine;thiocyanic acid, is a compound that has been found to have significant therapeutic properties . The primary targets of Thiocyanic acid piperidine are various types of cancer cells, including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Mode of Action

Thiocyanic acid piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Pathways

Thiocyanic acid piperidine affects multiple biochemical pathways. It has antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties allow it to be used in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective . It also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of Thiocyanic acid piperidine involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that piperine, a piperidine alkaloid, can enhance the bioavailability of several drugs . This suggests that Thiocyanic acid piperidine may also have similar properties, although more research is needed to confirm this.

Result of Action

The molecular and cellular effects of Thiocyanic acid piperidine’s action include the inhibition of cell migration, cell cycle arrest, and the inhibition of the survivability of cancer cells . It also has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in various pathological conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, compound with piperidine (1:1), typically involves the reaction of thiocyanic acid with piperidine under controlled conditions. One common method is to dissolve thiocyanic acid in an appropriate solvent, such as ethanol or water, and then add piperidine to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods

Industrial production of thiocyanic acid, compound with piperidine (1:1), follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors, and the product is purified through multiple recrystallization steps to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Thiocyanic acid, compound with piperidine (1:1), undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to replace the thiocyanate group, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of products, including halides and other substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiocyanic acid: A related compound with the formula HSCN.

Isothiocyanic acid: A tautomer of thiocyanic acid with the formula HNCS.

Piperidine: A nitrogen-containing heterocycle with the formula C5H11N

Uniqueness

Thiocyanic acid, compound with piperidine (1:1), is unique due to its combination of thiocyanic acid and piperidine, resulting in distinct chemical and physical properties. Its stability and non-reactive nature make it suitable for various applications in research and industry.

Biologische Aktivität

Piperidine thiocyanate (CAS Number: 22205-64-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

Piperidine thiocyanate is derived from piperidine, a six-membered heterocyclic amine. The presence of the thiocyanate group (-SCN) significantly alters the compound's reactivity and biological interactions. This modification enhances its potential as a therapeutic agent.

Piperidine thiocyanate has been shown to interact with various cellular targets through several mechanisms:

- Regulation of Signaling Pathways : It influences critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt pathways. These pathways are crucial for cell survival, proliferation, and apoptosis regulation.

- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. This effect is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).

- Inhibition of Cell Migration : Piperidine thiocyanate also inhibits cell migration, which is vital in preventing metastasis in cancerous tissues.

Biochemical Pathways

The biological activity of piperidine thiocyanate extends across various biochemical pathways:

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to cancer and other diseases .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Research indicates that piperidine derivatives possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

Pharmacological Applications

The diverse biological activities of piperidine thiocyanate suggest several pharmacological applications:

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of piperidine thiocyanate in various experimental models:

- Cancer Cell Studies : In vitro studies have demonstrated that piperidine thiocyanate can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and modulation of apoptotic markers like caspases .

- Inflammation Models : Animal models treated with piperidine thiocyanate showed reduced paw edema in carrageenan-induced inflammation tests, indicating its anti-inflammatory efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperidine derivatives against common bacterial strains. Results showed significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for clinical use .

Eigenschaften

IUPAC Name |

piperidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.CHNS/c1-2-4-6-5-3-1;2-1-3/h6H,1-5H2;3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUXWFCTZRENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066770 | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22205-64-7 | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22205-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid, compound with piperidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.